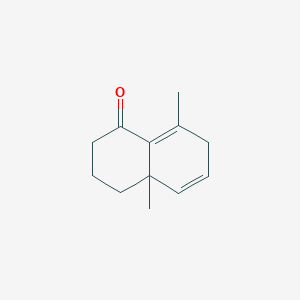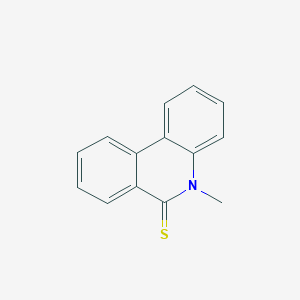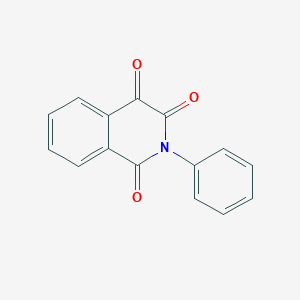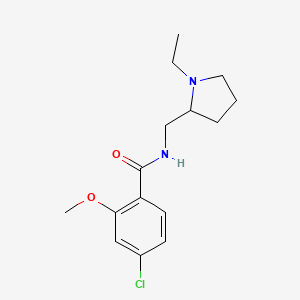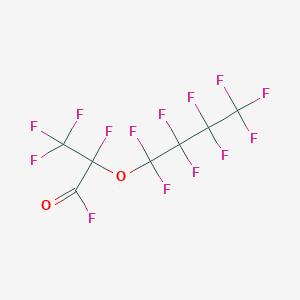
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is a fluorinated organic compound with the molecular formula C9F18O3. It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride typically involves the reaction of hexafluoropropene oxide with nonafluorobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process requires stringent safety measures and environmental controls to prevent the release of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluoride group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while addition reactions with alkenes can produce fluorinated alkane derivatives .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated coatings and lubricants
Mecanismo De Acción
The mechanism by which 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride exerts its effects involves the interaction of its highly electronegative fluorine atoms with various molecular targets. These interactions can lead to the stabilization of reactive intermediates and the formation of strong carbon-fluorine bonds, which are resistant to degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is unique due to its combination of high thermal stability, chemical resistance, and the presence of multiple fluorine atoms, which enhance its reactivity and versatility in various applications .
Propiedades
Número CAS |
65566-03-2 |
|---|---|
Fórmula molecular |
C7F14O2 |
Peso molecular |
382.05 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoyl fluoride |
InChI |
InChI=1S/C7F14O2/c8-1(22)2(9,5(14,15)16)23-7(20,21)4(12,13)3(10,11)6(17,18)19 |
Clave InChI |
ASRUEZWPQQMVHM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


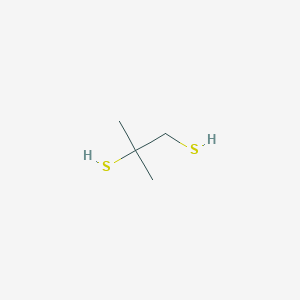

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)



![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
